3,5-Difluoro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two fluorine atoms at the 3 and 5 positions, a hydroxyl group at the 4’ position, and a carboxylic acid group at the 4 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid can be achieved through various methods. One common approach involves the use of organozinc reagents in a cross-coupling reaction. For instance, 2,4-difluorophenylzinc bromide can be prepared by reacting highly active zinc with 2,4-difluorobromobenzene. This organozinc reagent is then coupled with methyl 2-hydroxy-5-bromobenzoate in the presence of palladium acetate and SPhos ligand in tetrahydrofuran at room temperature. The resulting product is then hydrolyzed to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of alternative catalysts and greener solvents can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
- Oxidation of the hydroxyl group can yield 3,5-difluoro-4’-oxo-[1,1’-biphenyl]-4-carboxylic acid.
- Reduction of the carboxylic acid group can produce 3,5-difluoro-4’-hydroxy-[1,1’-biphenyl]-4-methanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a potent inhibitor.
Comparison with Similar Compounds
2’,4’-Difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid (Diflunisal): This compound is a non-steroidal anti-inflammatory drug with similar structural features but different substitution patterns.
4-Hydroxybiphenyl-4-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
Uniqueness: The presence of fluorine atoms at the 3 and 5 positions in 3,5-Difluoro-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid imparts unique electronic properties, enhancing its reactivity and binding affinity in various applications. This makes it distinct from other biphenyl derivatives and valuable in both research and industrial contexts.
Properties
IUPAC Name |
2,6-difluoro-4-(4-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-10-5-8(6-11(15)12(10)13(17)18)7-1-3-9(16)4-2-7/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYZDNGEFUIXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.